2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, phenylsulfonyl, and pyridazinone moieties in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step may involve the sulfonylation of the pyridazinone core using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Bromination of the phenyl ring: The bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Acetylation: The final step involves the acetylation of the pyridazinone derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide depends on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide
- N-(4-fluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide
- N-(4-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide
Uniqueness
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in halogen bonding, affecting its interactions with biological targets.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4S/c19-13-6-8-14(9-7-13)20-16(23)12-22-18(24)11-10-17(21-22)27(25,26)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPBFUDCCDKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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